N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide
Description
The compound N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide features a benzofuran core substituted at the 3-position with a methyl group and at the 2-position with a 4-methylbenzoyl moiety. The 5-position of the benzofuran is linked to a pyridine-4-carboxamide group.
Properties
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-14-3-5-16(6-4-14)21(26)22-15(2)19-13-18(7-8-20(19)28-22)25-23(27)17-9-11-24-12-10-17/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKVSDVNCBNNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the pyridine and benzoyl groups through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
This compound is classified as a benzofuran derivative with a molecular formula of C23H18N2O3 and a molecular weight of approximately 370.408 g/mol. The structure includes a benzofuran ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities. The compound's melting point is reported to be around 150 °C, indicating stability under ambient conditions but potential reactivity under specific conditions (e.g., strong acids or bases) .
Biological Activities
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide exhibits several biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of benzofuran compounds can exhibit significant cytotoxic effects against various cancer cell lines. The presence of the benzofuran structure is believed to enhance the anticancer properties of these compounds . For example, related compounds have shown promising results against human glioblastoma and melanoma cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. By binding to these enzymes, it can alter their activity, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
- Neuroprotective Effects : Some studies suggest that benzofuran derivatives can exhibit neuroprotective properties, possibly making this compound relevant in the treatment of Alzheimer's disease or other neurodegenerative disorders .
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound in various contexts:
Anticancer Research
A study investigated several benzofuran derivatives for their anticancer properties against different cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting that this compound could be optimized for improved efficacy .
Neuroprotective Studies
Research on related compounds has shown their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may also offer similar protective effects, warranting further investigation into its mechanisms .
Mechanism of Action
The mechanism by which N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzofuran Derivatives: Substituent Variations
The benzofuran scaffold is widely explored in medicinal chemistry. Key analogs include:
Key Observations :
- The target compound’s 2-(4-methylbenzoyl) and pyridine-4-carboxamide groups distinguish it from aminopropyl-substituted benzofurans like 5-MAPB, which exhibit stimulant properties. This suggests divergent biological targets, possibly kinase inhibition or allosteric modulation .
- The carboxamide linkage in the target compound may enhance stability and binding specificity compared to the amine-terminated 5-MAPB analogs.
Carboxamide-Containing Heterocycles: Core Heterocycle Impact
Carboxamide-functionalized heterocycles are common in drug design. Examples from recent patents () include:
Key Observations :
- The pyridine-4-carboxamide in the target compound contrasts with pyrrolidine-based carboxamides in . Pyridine’s aromaticity may improve π-π stacking interactions in enzyme active sites, while pyrrolidine’s flexibility could enhance conformational adaptability .
- The 4-methylthiazole substituent in compounds is absent in the target molecule, implying differences in solubility or membrane permeability.
Stereochemical and Conformational Considerations
For instance, the (2S,4S,5S) and (2R,4R,5S) configurations in ’s peptidomimetics dictate binding specificity to proteolytic enzymes . This underscores the need for crystallographic data (e.g., via SHELX refinement ) to resolve the target compound’s 3D structure and predict its interactions.
Biological Activity
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide is a complex organic compound belonging to the benzofuran derivative class. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Below, we explore its biological activity, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
- Molecular Formula : C23H18N2O3
- Molecular Weight : 370.408 g/mol
- CAS Number : 929413-01-4
- Melting Point : Approximately 150 °C
The structure features a benzofuran ring fused with a pyridine ring, contributing to its unique chemical properties and reactivity. The presence of various functional groups enhances its potential interactions with biological targets.
This compound primarily interacts with specific enzymes and receptors in biological systems. Its mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical disease pathways, particularly those associated with cancer proliferation.
- Receptor Binding : It can bind to receptors that regulate cellular processes, leading to altered activity and potential therapeutic effects.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, possess significant anticancer activity. A study evaluating various benzofuran derivatives demonstrated that they effectively inhibited the growth of non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23) with IC50 values ranging from 1.48 to 68.9 µM .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methylbenzofuran 4b | A549 | 1.48 |
| 3-Methylbenzofuran 15a | NCI-H23 | 0.49 |
| N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl] | A549 | Not specified |
The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies, showing significant increases in apoptotic markers compared to controls .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory effects, contributing to its therapeutic profile.
Case Studies and Research Findings
Research has demonstrated the effectiveness of this compound in various experimental settings:
- Cell Cycle Analysis : In studies involving A549 and NCI-H23 cell lines, the compound affected cell cycle progression, indicating its role in inhibiting cancer cell proliferation through apoptosis induction .
- Biochemical Assays : Detailed biochemical assays have shown that the compound can modulate the activity of specific proteins involved in cancer progression, enhancing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
